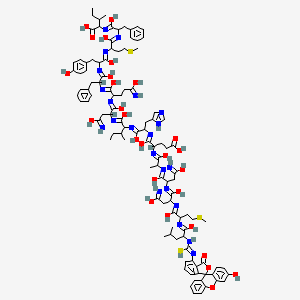

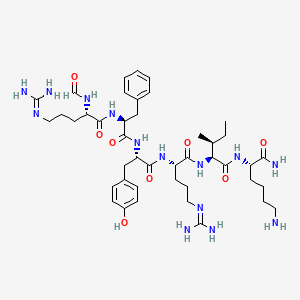

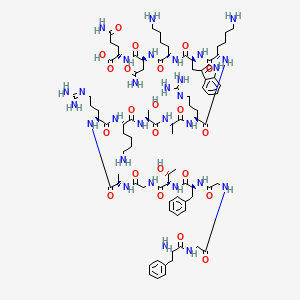

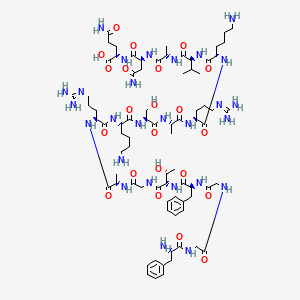

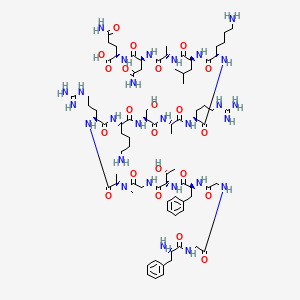

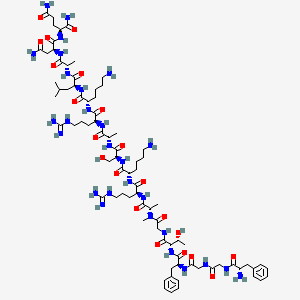

For-RYYRIK-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

For-RYYRIK-NH2 est synthétisé par synthèse peptidique en phase solide (SPPS) avec la stratégie Fmoc (Fluorenylméthyloxycarbonyl). La synthèse implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique liée à une résine. Le processus comprend :

Couplage : Chaque acide aminé est couplé à la chaîne peptidique en croissance à l'aide d'un réactif de couplage tel que le HBTU (hexafluorophosphate de O-benzotriazole-N,N,N',N'-tétraméthyluronium).

Déprotection : Le groupe Fmoc est éliminé à l'aide d'une base telle que la pipéridine.

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour rationaliser le processus, garantissant une pureté et un rendement élevés. Le produit final est purifié par chromatographie liquide haute performance (HPLC) et caractérisé par spectrométrie de masse et spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions

For-RYYRIK-NH2 subit diverses réactions chimiques, notamment :

Oxydation : Les résidus de tyrosine peuvent être oxydés pour former de la dityrosine.

Réduction : Les ponts disulfures, s'ils sont présents, peuvent être réduits en thiols.

Substitution : Les résidus d'arginine peuvent subir des réactions de guanidination.

Réactifs et conditions courants

Oxydation : Le peroxyde d'hydrogène ou les peracides sont couramment utilisés.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs typiques.

Substitution : La guanidination peut être obtenue à l'aide de l'O-méthylisourée.

Principaux produits

Oxydation : Formation de dityrosine.

Réduction : Groupes thiols libres.

Substitution : Résidus d'arginine guanidinés.

Applications de la recherche scientifique

This compound a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Investigated pour son rôle dans la modulation de l'activité du récepteur de la nociceptine.

Médecine : Applications thérapeutiques potentielles dans la gestion de la douleur et la neuroprotection.

Industrie : Utilisé dans le développement de médicaments à base de peptides et d'outils de diagnostic.

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur de la nociceptine ORL1. Il agit comme un antagoniste, inhibant l'activation du récepteur par la nociceptine. Cette interaction empêche les voies de signalisation en aval qui conduisent à l'hyperalgésie. Les principales cibles moléculaires comprennent les récepteurs couplés aux protéines G et l'inhibition de l'activité de l'adénylate cyclase .

Applications De Recherche Scientifique

For-RYYRIK-NH2 has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in modulating nociceptin receptor activity.

Medicine: Potential therapeutic applications in pain management and neuroprotection.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

For-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor ORL1. It acts as an antagonist, inhibiting the receptor’s activation by nociceptin. This interaction prevents the downstream signaling pathways that lead to hyperalgesia. The key molecular targets include G-protein coupled receptors and the inhibition of adenylate cyclase activity .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétyl-Arginine-Tyrosine-Tyrosine-Arginine-Tryptophane-Lysine-Amide (Ac-RYYRWK-NH2) : Un peptide similaire avec un résidu tryptophane au lieu de l'isoleucine.

Isovaleryl-Arginine-Tyrosine-Tyrosine-Arginine-Isoleucine-Lysine-Amide (IsoVa-RYYRIK-NH2) : Une variante avec un groupe isovaleryl à l'extrémité N-terminale

Unicité

For-RYYRIK-NH2 est unique en raison de son affinité de liaison spécifique et de ses propriétés antagonistes envers le récepteur de la nociceptine ORL1. Ses études de relations structure-activité ont mis en évidence l'importance du groupe acétyle N-terminal et des résidus d'arginine pour la liaison aux récepteurs .

Propriétés

Formule moléculaire |

C43H68N14O8 |

|---|---|

Poids moléculaire |

909.1 g/mol |

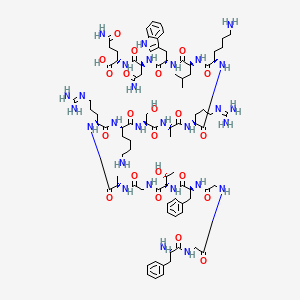

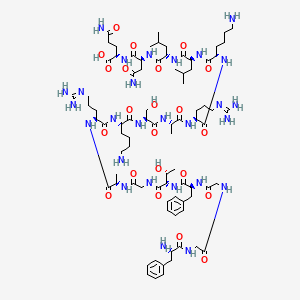

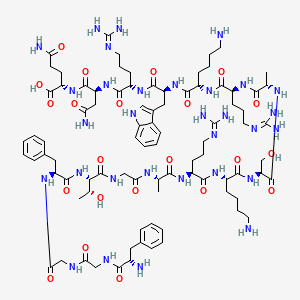

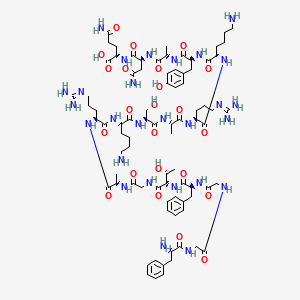

Nom IUPAC |

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-formamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C43H68N14O8/c1-3-26(2)35(41(65)53-30(36(45)60)13-7-8-20-44)57-38(62)32(15-10-22-51-43(48)49)54-39(63)34(24-28-16-18-29(59)19-17-28)56-40(64)33(23-27-11-5-4-6-12-27)55-37(61)31(52-25-58)14-9-21-50-42(46)47/h4-6,11-12,16-19,25-26,30-35,59H,3,7-10,13-15,20-24,44H2,1-2H3,(H2,45,60)(H,52,58)(H,53,65)(H,54,63)(H,55,61)(H,56,64)(H,57,62)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1 |

Clé InChI |

ZABHXVCIKRRWGE-OLPQHFNPSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC=O |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B10848704.png)

![Methyl 9-acetyloxy-10-(2,3-dimethyloxirane-2-carbonyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848743.png)

![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10848748.png)